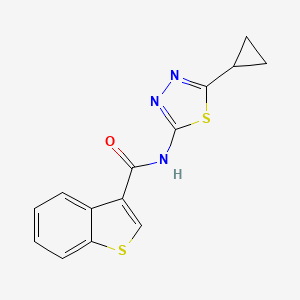

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide often involves cyclization reactions, starting from various precursors such as amino acids, carboxamides, and thioamides. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a thiadiazole core (Tang Li-jua, 2015). Such methodologies could be adapted for synthesizing the compound of interest by incorporating the appropriate cyclopropyl and benzothiophene substituents.

Molecular Structure Analysis

The molecular structure of thiadiazole and benzothiophene derivatives is characterized by spectroscopic techniques such as IR, ^1H NMR, and MS spectra. For instance, the structural elucidation of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide highlights the use of these techniques to confirm the presence of the thiadiazole and benzamide moieties within the compound (Ali M. M. Mohamed et al., 2020). This approach is fundamental in confirming the expected molecular structure of synthesized compounds.

Chemical Reactions and Properties

Thiadiazole and benzothiophene derivatives participate in various chemical reactions, including cyclization, S-cyclization, and reactions with nucleophiles. For example, the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid involves reactions that yield heterocyclic derivatives, showcasing the reactivity of these moieties (A. Sharba et al., 2005). Such reactions are crucial for modifying the chemical properties and enhancing the utility of the compounds.

Aplicaciones Científicas De Investigación

Thiadiazole and Benzothiophene Derivatives Synthesis and Applications

Thiophene Derivatives Synthesis

The synthesis of 1,3,4-thiadiazoline derivatives, including those with thiophene rings, highlights innovative approaches in creating compounds with potential therapeutic or material applications. The research by Abadleh et al. (2021) demonstrated methods for generating hybrids that could serve as a foundation for further investigation into related compounds like N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide (Abadleh et al., 2021).

Copper-Catalyzed Intramolecular Cyclization

The work by Wang et al. (2008) on synthesizing N-benzothiazol-2-yl-amides through copper-catalyzed cyclization underlines the importance of catalysis in developing heterocyclic compounds, potentially applicable to the synthesis and functional exploration of compounds similar to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide (Wang et al., 2008).

Parallel Synthesis of 1,2,4-Thiadiazole Libraries

The development of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives by Park et al. (2009) showcases a method for rapidly generating diverse thiadiazole-based libraries, indicating the potential for creating a wide range of compounds for pharmacological screening, including analogs of the specified compound (Park et al., 2009).

Metal Complexes of Heterocyclic Sulfonamide

Research by Büyükkıdan et al. (2013) on synthesizing metal complexes with N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, which inhibit carbonic anhydrase, illustrates the intersection of inorganic and organic chemistry for therapeutic purposes. This suggests potential biomedical applications for similarly structured compounds (Büyükkıdan et al., 2013).

Propiedades

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c18-12(10-7-19-11-4-2-1-3-9(10)11)15-14-17-16-13(20-14)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNMKBAOIKEZQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)C3=CSC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)

![2-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B5570171.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

![((3R*,4R*)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5570206.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B5570213.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}piperidine](/img/structure/B5570217.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)

![4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570233.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)

![1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5570250.png)